molecular formula C17H12F3N3O2 B2919136 7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-73-5

7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2919136
CAS RN: 877649-73-5
M. Wt: 347.297
InChI Key: FHGIPTYHBOCGBB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The molecular formula of this compound is C17H12F3N3O3 . It has an average mass of 363.291 Da and a monoisotopic mass of 363.083069 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit significant antiviral properties. Compounds with an indole nucleus have been synthesized and tested for their efficacy against various viruses, including influenza and Coxsackie B4 virus . The trifluoromethyl group present in the compound may enhance its binding affinity to viral proteins, potentially inhibiting viral replication.

Anti-inflammatory Applications

The trifluoromethylphenyl group within the compound’s structure suggests that it could play a role in the regulation of central inflammation. This could be particularly relevant in controlling brain inflammation processes, which are crucial in the treatment of neurodegenerative diseases .

Anticancer Potential

Indole derivatives have been explored for their anticancer activities. The presence of the pyrido[1,2-a]pyrimidine moiety in the compound could interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. This makes it a candidate for further research in cancer therapeutics .

Antimicrobial Efficacy

The structural complexity of the compound suggests potential antimicrobial activity. Indole derivatives are known to possess antimicrobial properties, and the addition of the trifluoromethyl group could enhance this activity, making it a valuable scaffold for developing new antimicrobial agents .

Neuropharmacological Applications

Given the compound’s potential role in inflammation regulation, it may also have applications in neuropharmacology. It could be involved in the modulation of neurotransmitter systems or neuroprotective pathways, offering therapeutic possibilities for neurological disorders .

Corticotropin-Releasing Hormone Antagonism

The compound could be synthesized into derivatives that act as antagonists of corticotropin-releasing hormone. This application is significant in the context of stress-related disorders, where modulating this hormone can have therapeutic benefits .

Migraine Treatment

Compounds with the trifluoromethyl group have been utilized in the treatment of acute migraine. The chemical structure of our compound indicates that it could be developed into a medicament for migraine relief, possibly without the visual disturbances commonly associated with this condition .

Chemical Synthesis and Drug Development

The compound’s molecular framework makes it a versatile intermediate in chemical synthesis. It can be used to create a variety of pharmacologically active derivatives, expanding the repertoire of drugs available for various therapeutic applications .

properties

IUPAC Name

7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-2-7-14-21-8-13(16(25)23(14)9-10)15(24)22-12-5-3-11(4-6-12)17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGIPTYHBOCGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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